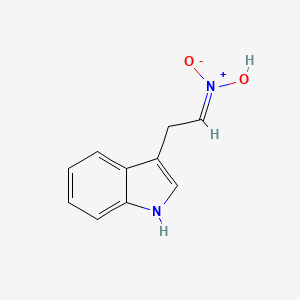
N(omega)-phosphohypotaurocyamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N(omega)-phosphohypotaurocyamine is a phosphoramide. It derives from a hypotaurocyamine. It is a conjugate acid of a N(omega)-phosphohypotaurocyamine(2-).
Scientific Research Applications
Brain Health and Development
Omega-3 fatty acids, particularly docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), are critical for brain health. They are essential components of cerebral membrane structures and play a crucial role in brain development and function. Maternal omega-3 status significantly affects offspring's brain lipid composition and hippocampal neurogenesis, underscoring the importance of early omega-3 supplementation for brain development (Maximin & Heberden, 2019).
Cognitive Functions
Omega-3 fatty acids have been linked to improved cognitive functions across the lifespan. They modulate synaptic plasticity, neurochemistry, neuroimmune modulation, and neuroprotection, contributing to their cognitive-enhancing effects. Clinical evidence supports that omega-3 PUFA supplementation may enhance cognitive function in healthy adults, attenuate cognitive impairment in aging, and offer potential benefits against age-related disorders like dementia (Luchtman & Song, 2013).
Neuroprotection and Neuroinflammation
Omega-3 PUFAs exhibit neuroprotective properties, particularly in the context of aging and neurodegenerative diseases. Supplementation with omega-3 PUFAs in aged mice enhances hippocampal functionality, indicating their potential in cognitive decline prevention during aging (Cutuli et al., 2014).
Metabolic and Cellular Mechanisms
The mechanisms by which omega-3 PUFAs exert their beneficial effects on the brain and cognition involve modulation of neuroinflammation, oxidative stress, and apoptosis. Omega-3 PUFAs can influence the persistence of long-term memory by maintaining adequate levels of DHA and brain-derived neurotrophic factor (BDNF), and by modulating the activation of key signaling proteins involved in memory formation (Bach et al., 2014).
properties
Molecular Formula |
C3H10N3O5PS |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
2-[[amino-(phosphonoamino)methylidene]amino]ethanesulfinic acid |
InChI |
InChI=1S/C3H10N3O5PS/c4-3(6-12(7,8)9)5-1-2-13(10)11/h1-2H2,(H,10,11)(H5,4,5,6,7,8,9) |
InChI Key |
ZGZSALVJNJADDS-UHFFFAOYSA-N |
Canonical SMILES |
C(CS(=O)O)N=C(N)NP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



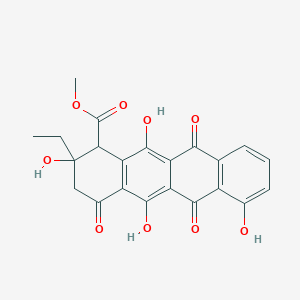
![(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1255207.png)
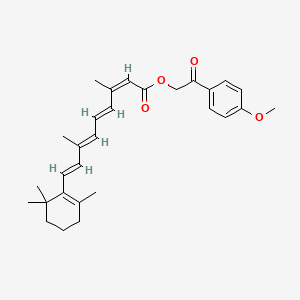
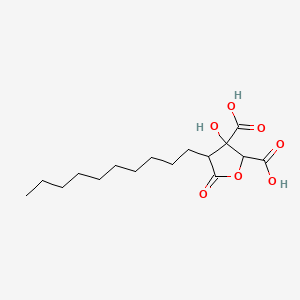
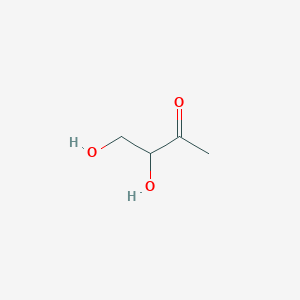
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B1255216.png)
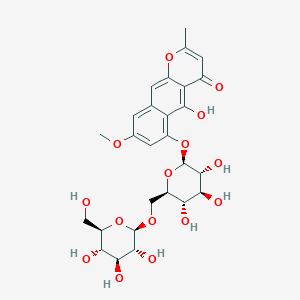
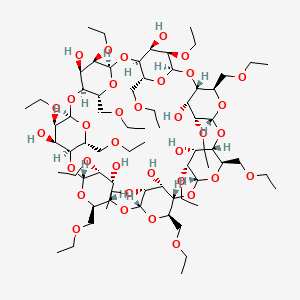
![(2S,8S,9S,10R,13S,14S,17S)-17-Acetyl-2-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1255221.png)
![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)

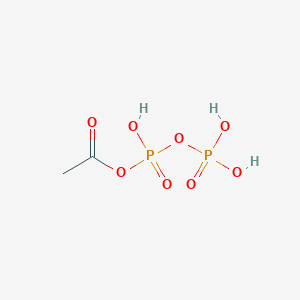
![(1R,2R,4S)-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,2R,4S)-2-hydroxy-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,6,6-trimethyl-7-oxabicyclo[2.2.1]heptan-2-ol](/img/structure/B1255227.png)
